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Compound of Interest

Compound Name: (S)-2-methylbutanoic acid

Cat. No.: B115142 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-
methylbutanoic acid (C₅H₁₀O₂), a chiral carboxylic acid of interest in chemical research and

drug development. The document, tailored for researchers, scientists, and professionals in drug

development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics of this compound. Included are detailed experimental

protocols, structured data tables for easy reference, and visualizations of the molecular

structure and key spectroscopic processes.

Molecular Structure
(S)-2-Methylbutanoic acid is a chiral carboxylic acid with the following structure:
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Caption: Chemical structure of (S)-2-methylbutanoic acid.
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Spectroscopic Data Summary
The following sections present the key spectroscopic data for (S)-2-methylbutanoic acid in a

tabulated format for clarity and comparative analysis.

¹H NMR Spectroscopy
Table 1: ¹H NMR Spectral Data for (S)-2-Methylbutanoic Acid

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.5 Singlet (broad) 1H -COOH

~2.40 Sextet 1H H-2

~1.60 Multiplet 2H H-3

~1.18 Doublet 3H C2-CH₃

~0.95 Triplet 3H H-4

Note: Data is referenced from spectra of the racemic mixture and may show slight variations for

the pure enantiomer.[1]

¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectral Data for (S)-2-Methylbutanoic Acid

Chemical Shift (ppm) Assignment

~183 C-1 (C=O)

~41 C-2

~27 C-3

~17 C2-CH₃

~12 C-4
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Note: Data is compiled from various sources and represents typical values.[2][3]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for (S)-2-Methylbutanoic Acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

~2970 Strong C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic acid

dimer)

~1460 Medium C-H bend (CH₂, CH₃)

~1240 Medium C-O stretch

~940 Broad O-H bend (Out-of-plane)

Note: Data is characteristic for aliphatic carboxylic acids.

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data (Electron Ionization) for 2-Methylbutanoic Acid

m/z Relative Intensity (%) Proposed Fragment

102 < 5 [M]⁺ (Molecular Ion)

74 100
[M - C₂H₄]⁺ (McLafferty

rearrangement)

57 ~85 [C₄H₉]⁺

45 ~10 [COOH]⁺

29 ~60 [C₂H₅]⁺
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Note: Fragmentation data is based on the racemic mixture and is expected to be identical for

the (S)-enantiomer.[2][4]

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

NMR Spectroscopy
A sample of (S)-2-methylbutanoic acid (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in

approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to

a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H

NMR, 16 to 64 scans are typically accumulated with a relaxation delay of 1-5 seconds. For ¹³C

NMR, a greater number of scans is required to achieve a good signal-to-noise ratio due to the

low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).
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Sample Preparation

Data Acquisition

Data Processing

(S)-2-methylbutanoic acid

5 mm NMR Tube

Deuterated Solvent (e.g., CDCl₃)

NMR Spectrometer (≥400 MHz)

Acquire FID

Fourier Transform

Phase Correction

Baseline Correction

Referencing (TMS/Solvent)

Final Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Methyl butyric acid(116-53-0) 1H NMR spectrum [chemicalbook.com]

2. 2-Methyl butyric acid(116-53-0) 13C NMR [m.chemicalbook.com]

3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of
chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13
13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

4. Butanoic acid, 2-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-Methylbutanoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115142#spectroscopic-data-nmr-ir-ms-for-s-2-
methylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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